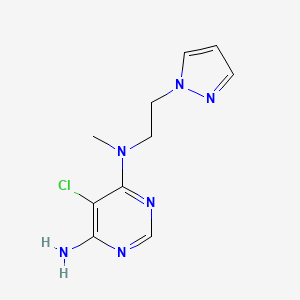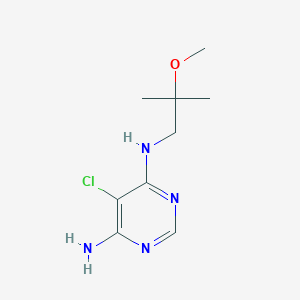![molecular formula C17H22N2O3 B6623681 N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide, commonly known as CB1 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound acts as an antagonist to the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood. CB1 antagonists have been studied for their potential use in treating obesity, addiction, and several other medical conditions.
Mecanismo De Acción
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists act by blocking the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor, which is primarily found in the central nervous system. The N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood. By blocking the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists can reduce food intake, decrease drug-seeking behavior, and improve mood.
Biochemical and Physiological Effects:
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been shown to reduce food intake and body weight in animal models and human clinical trials. Additionally, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been studied for their potential use in treating addiction to drugs such as cocaine and nicotine. N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists in lab experiments is that they can be used to selectively block the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor. This allows researchers to study the specific effects of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor blockade on various physiological processes. One of the limitations of using N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists in lab experiments is that they can have off-target effects on other receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists. One area of research is the development of more selective N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists that have fewer off-target effects. Another area of research is the investigation of the long-term effects of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonist treatment on various physiological processes. Additionally, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been studied for their potential use in treating several medical conditions, including obesity, addiction, and anxiety disorders. Further research is needed to determine the efficacy and safety of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists for these applications.
Conclusion:
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been extensively studied for their potential therapeutic applications. These compounds act by blocking the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor, which is primarily found in the central nervous system. N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been shown to reduce food intake and body weight, decrease drug-seeking behavior, and improve mood. While there are limitations to using N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists in lab experiments, they remain a valuable tool for studying the specific effects of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor blockade on various physiological processes. There are several future directions for research on N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists, including the development of more selective compounds and the investigation of their potential use in treating various medical conditions.
Métodos De Síntesis
The synthesis of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonist involves the reaction of 4-hydroxybenzamide with cyclohexene-1-carbonyl chloride, followed by the addition of 3-aminopropylamine. The resulting product is purified through column chromatography, and the final compound is obtained as a white solid. The synthesis of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonist has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been extensively studied for their potential therapeutic applications. One of the most promising applications of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists is in the treatment of obesity. N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been shown to reduce food intake and body weight in animal models and human clinical trials. Additionally, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been studied for their potential use in treating addiction to drugs such as cocaine and nicotine.
Propiedades
IUPAC Name |
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-9-7-14(8-10-15)17(22)19-12-4-11-18-16(21)13-5-2-1-3-6-13/h5,7-10,20H,1-4,6,11-12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUWWBTEPJSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623600.png)
![5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623604.png)
![4-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623619.png)

![[4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B6623632.png)
![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623634.png)
![(4-Ethylcyclohexyl)-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623635.png)
![5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623649.png)
![5-chloro-4-N-[3-(oxan-4-ylmethoxy)propyl]pyrimidine-4,6-diamine](/img/structure/B6623658.png)
![4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile](/img/structure/B6623668.png)

![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)